Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a chemical compound with the CAS Number: 866042-06-0 . It has a molecular weight of 394.45 . The IUPAC name of this compound is ethyl 2-((5-(((benzofuran-2-ylmethoxy)carbonyl)amino)-1H-1lambda3,3,4-thiadiazol-2-yl)thio)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16N3O5S2/c1-2-22-13(20)9-25-16-19-18-14(26-16)17-15(21)23-8-11-7-10-5-3-4-6-12(10)24-11/h3-7,26H,2,8-9H2,1H3,(H,17,18,21) . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 394.45 . More detailed physical and chemical properties might be available in specialized chemical literature or databases.Scientific Research Applications
Pharmacological Properties
- A study explored the pharmacological properties of compounds related to Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, specifically focusing on their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).
Synthesis and Evaluation
- Research on the design, synthesis, and pharmacological evaluation of similar compounds, particularly as inhibitors in medical research, has been conducted, contributing to the understanding of their potential therapeutic applications (Shukla et al., 2012).
Fungicidal Activity
- A study demonstrated the fungicidal activity of compounds structurally related to this compound, indicating their potential in agricultural or pharmaceutical applications (El-Telbani et al., 2007).
Antimicrobial and Antifungal Action
- Another study explored the antimicrobial and antifungal activities of related compounds, showing their sensitivity to various bacterial and fungal strains. This highlights their potential in developing new antimicrobial agents (Sych et al., 2019).
Crystal Structure Analysis
- Investigations into the crystal structure of similar compounds have been conducted, providing insights into their molecular properties and potential applications in material science or pharmaceuticals (Choi et al., 2009).
Safety and Hazards
Mechanism of Action
The compound also contains a thiadiazole ring, which is another common feature in many bioactive compounds. Thiadiazole derivatives have been reported to possess various biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antiviral activities .
Properties
IUPAC Name |
ethyl 2-[[5-(1-benzofuran-2-ylmethoxycarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-2-22-13(20)9-25-16-19-18-14(26-16)17-15(21)23-8-11-7-10-5-3-4-6-12(10)24-11/h3-7H,2,8-9H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFUJSWKORWMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)OCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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